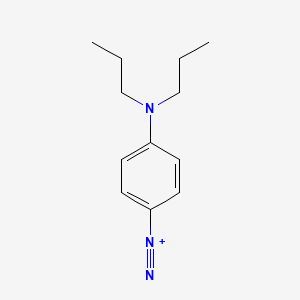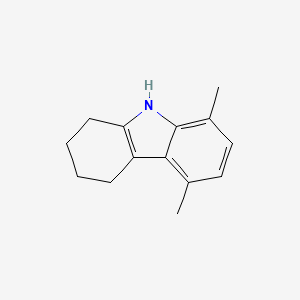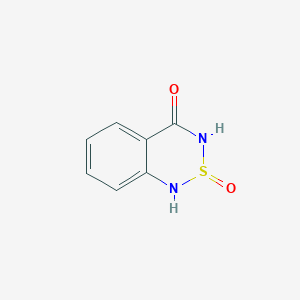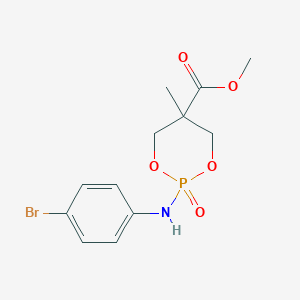![molecular formula C10H13N3 B14684651 1-[(e)-Phenyldiazenyl]pyrrolidine CAS No. 36719-71-8](/img/structure/B14684651.png)
1-[(e)-Phenyldiazenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(e)-Phenyldiazenyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenyldiazenyl group. This compound is part of the broader class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(e)-Phenyldiazenyl]pyrrolidine typically involves the diazotization of aniline derivatives followed by coupling with pyrrolidine. The reaction conditions often include the use of sodium nitrite (NaNO2) in an acidic medium to generate the diazonium salt, which then reacts with pyrrolidine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(e)-Phenyldiazenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1-[(e)-Phenyldiazenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(e)-Phenyldiazenyl]pyrrolidine involves its interaction with various molecular targets. The diazo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Pyrrolidine: A simple cyclic amine that serves as a building block for many bioactive compounds.
Phenyldiazenyl derivatives: Compounds with similar diazo groups attached to different aromatic rings.
Uniqueness: 1-[(e)-Phenyldiazenyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenyldiazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
36719-71-8 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
phenyl(pyrrolidin-1-yl)diazene |
InChI |
InChI=1S/C10H13N3/c1-2-6-10(7-3-1)11-12-13-8-4-5-9-13/h1-3,6-7H,4-5,8-9H2 |
Clave InChI |
DRVHPVUGSNNFAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

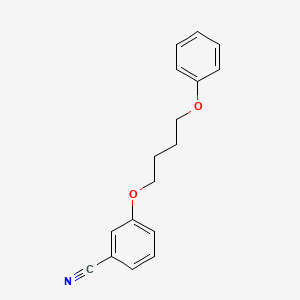



![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)

![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
